molecular formula C12H18O2 B14850886 5-Isopropoxy-2-isopropylphenol

5-Isopropoxy-2-isopropylphenol

Cat. No.: B14850886
M. Wt: 194.27 g/mol
InChI Key: ATEQCQSISALBHX-UHFFFAOYSA-N
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Description

5-Isopropoxy-2-isopropylphenol is a chemical compound with the molecular formula C12H18O2 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-2-isopropylphenol typically involves the alkylation of 2-isopropylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-2-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

5-Isopropoxy-2-isopropylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-2-isopropylphenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5-methylphenol (Thymol): Known for its antimicrobial and antioxidant properties.

    2-Isopropylphenol: Used in the synthesis of various organic compounds.

    4-Isopropylphenol: Another phenolic compound with similar chemical properties.

Uniqueness

5-Isopropoxy-2-isopropylphenol stands out due to its unique isopropoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-propan-2-yl-5-propan-2-yloxyphenol

InChI

InChI=1S/C12H18O2/c1-8(2)11-6-5-10(7-12(11)13)14-9(3)4/h5-9,13H,1-4H3

InChI Key

ATEQCQSISALBHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC(C)C)O

Origin of Product

United States

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